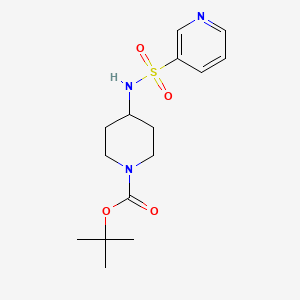

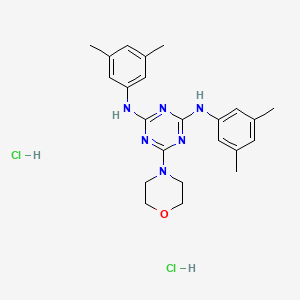

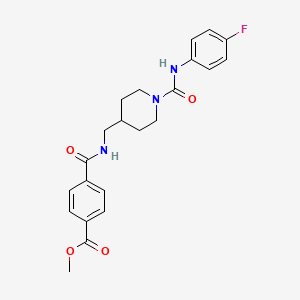

![molecular formula C7H7N3O2 B2823859 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 937665-94-6](/img/structure/B2823859.png)

1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves the reaction of the corresponding hydrazide with different aldose sugars. Heterocyclization of the formed hydrazones leads to the derived acyclic nucleoside analogs containing the modified nucleobase 1,3,4-oxadiazoline. The process includes acetylation followed by heterocyclization .

Molecular Structure Analysis

The molecular structure of 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine consists of a furan ring, an oxadiazole ring, and an amine group. The furan ring contributes to its biological activity, making it an interesting compound for further investigation .

Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its functional groups. It may undergo oxidation, reduction, and substitution reactions. Understanding its reactivity is crucial for designing derivatives with improved properties .

Wissenschaftliche Forschungsanwendungen

Thiol-mediated Generation of Nitric Oxide and Vasodilator Action

Furoxans, a class of compounds including 1,2,5-oxadiazole-2-oxides, have been studied for their vasodilator action mediated through the thiol-dependent generation of nitric oxide (NO). This mechanism suggests potential applications in cardiovascular therapies and the development of nitrovasodilators (Feelisch, Schönafinger, & Noack, 1992).

Synthesis and Characterization of Oxadiazole Compounds

The synthesis and characterization of oxadiazole compounds, including methods to create derivatives with potential applications in drug discovery and material sciences, have been reported. These compounds are synthesized through high-yielding reactions and characterized using various spectroscopic techniques, demonstrating their relevance in chemical synthesis and pharmaceutical research (Shimoga, Shin, & Kim, 2018).

Antimicrobial and Anticancer Activities

Compounds derived from 1-(furan-2-yl) methanamine have been studied for their antimicrobial and anticancer activities, indicating their potential in developing new therapeutic agents. These activities were assessed through molecular docking studies and experimental assays, suggesting the utility of such compounds in biomedical research (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).

Corrosion Inhibition for Steel

Amino acid compounds related to 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine have been explored as eco-friendly corrosion inhibitors for steel in acidic solutions. These studies provide insights into applications beyond pharmaceuticals, touching upon materials science and engineering fields (Yadav, Sarkar, & Purkait, 2015).

Neuroprotective and Procognitive Agents

Research on furoxans, including those related to 1,2,5-oxadiazole-N-oxides, highlights their potential as neuroprotective and procognitive agents. This suggests possible applications in treating neurological conditions and enhancing cognitive functions (Schiefer, VandeVrede, Fa’, Arancio, & Thatcher, 2012).

Safety and Hazards

As with any chemical compound, safety precautions are essential. While specific data on the safety profile of this compound are limited, standard laboratory safety practices should be followed. Always handle it in a well-ventilated area, wear appropriate protective gear, and consult safety data sheets (SDS) for detailed information .

Eigenschaften

IUPAC Name |

[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c8-4-6-9-7(10-12-6)5-2-1-3-11-5/h1-3H,4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSWDWHXSDQDIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NOC(=N2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

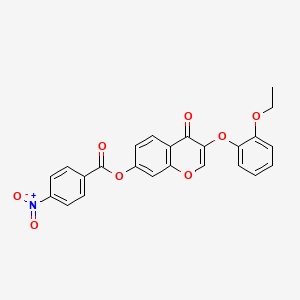

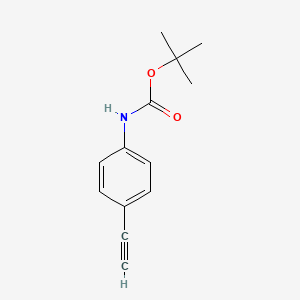

![4-[4-cyano-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2823783.png)

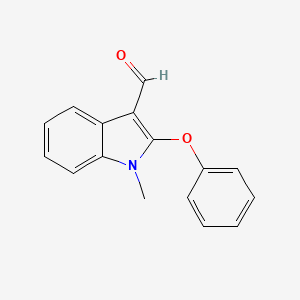

![4-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2823793.png)

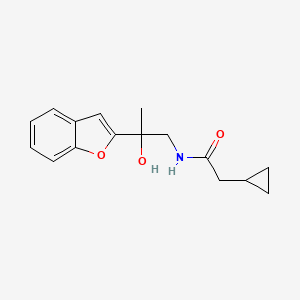

![2-benzyl-5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2823799.png)